1-[(4-fluorophenyl)methyl]-3-(3-methoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Descripción
The compound 1-[(4-fluorophenyl)methyl]-3-(3-methoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione features a thieno[2,3-d]pyrimidine-2,4-dione core, substituted with a 4-fluorobenzyl group at position 1, a 3-methoxyphenyl group at position 3, and methyl groups at positions 5 and 4. This scaffold is structurally related to bioactive thienopyrimidine derivatives, which are known for their roles in medicinal chemistry, particularly as enzyme inhibitors or receptor antagonists .
Key structural features influencing its activity include:
- Thieno[2,3-d]pyrimidine-2,4-dione core: Provides a rigid bicyclic system that enhances binding affinity to target proteins.
- 3-Methoxyphenyl group: Electron-donating methoxy substituent may modulate electronic properties and hydrogen-bonding capacity.
- 5,6-Dimethyl groups: Enhance metabolic stability by blocking oxidative sites.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-13-14(2)29-21-19(13)20(26)25(17-5-4-6-18(11-17)28-3)22(27)24(21)12-15-7-9-16(23)10-8-15/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJIJCLBKQUIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-[(4-Fluorophenyl)methyl]-3-(3-methoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, pharmacological applications, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C22H22FN3O2S
- Molecular Weight : 397.49 g/mol
- IUPAC Name : 1-[(4-fluorophenyl)methyl]-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thieno[2,3-d]pyrimidine core is known for its ability to inhibit various enzymes and receptors involved in cellular signaling pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific tautomerases and kinases which are crucial in cancer cell proliferation and survival.
- Receptor Modulation : It may also modulate receptors associated with inflammatory responses and cancer progression.
Anticancer Activity
Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines including non-small cell lung cancer (NSCLC) cells. The mechanism involves the inhibition of MIF (macrophage migration inhibitory factor) activity which is crucial for tumor growth and metastasis .
| Compound | IC50 Value (μM) | Cell Line |
|---|---|---|
| 1-[(4-Fluorophenyl)methyl]-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione | 12 ± 1.5 | NSCLC |
| 4-CPPC (Positive Control) | 27 ± 7.2 | NSCLC |
Anti-inflammatory Activity
The compound's ability to inhibit MIF also suggests potential anti-inflammatory applications. MIF is implicated in various inflammatory diseases; thus, targeting its activity could lead to new therapeutic strategies .
Structure-Activity Relationships (SAR)
Understanding the SAR of thieno[2,3-d]pyrimidine derivatives helps in optimizing their biological activity:
- Substituent Variations : The introduction of different substituents on the phenyl rings significantly affects the potency and selectivity of the compounds.
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and can improve binding affinity to target proteins.
Table: SAR Analysis of Thieno[2,3-d]pyrimidine Derivatives
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increased potency |
| Methoxy | Improved solubility |
| Methyl | Enhanced stability |
Study 1: MIF Inhibition in Cancer Therapy
A study published in Nature explored the use of thieno[2,3-d]pyrimidines as selective inhibitors of MIF tautomerase activity. The results indicated that these compounds could significantly reduce tumor growth in vivo models by inhibiting MIF-mediated pathways .
Study 2: Structure-Based Drug Design
Another research effort focused on structure-based drug design to optimize thieno[2,3-d]pyrimidine derivatives for enhanced anticancer efficacy. By modifying the substituents on the core structure, researchers were able to develop compounds with IC50 values as low as 5 μM against resistant cancer cell lines .
Comparación Con Compuestos Similares
Structural Analogues with Thieno[2,3-d]pyrimidine-2,4-dione Core
TAK-385 (1-{4-[1-(2,6-Difluorobenzyl)-5-[(Dimethylamino)methyl]-3-(6-Methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea)
- Core Structure: Thieno[2,3-d]pyrimidine-2,4-dione.
- Substituents: 2,6-Difluorobenzyl at position 1. 6-Methoxypyridazin-3-yl at position 3. Dimethylaminomethyl at position 4.
- Activity : Potent GnRH receptor antagonist with oral bioavailability.
- Maintained plasma luteinizing hormone suppression in primates for >24 hours at 3 mg/kg .
- Comparison: Unlike the target compound, TAK-385’s 5-dimethylaminomethyl and 3-pyridazinyl groups enhance receptor binding and solubility. The target’s 5,6-dimethyl groups prioritize metabolic stability over potency.
1-[(2,6-Difluorophenyl)methyl]-5-[[Methyl(phenylmethyl)amino]methyl]-6-(4-Nitrophenyl)-3-phenyl-thieno[2,3-d]pyrimidine-2,4-dione ()
- Substituents: 2,6-Difluorobenzyl at position 1. 4-Nitrophenyl at position 5. Methyl(benzyl)aminomethyl at position 5.
- Activity: Not explicitly reported, but nitro groups often enhance potency.
- Key Findings: Nitrophenyl substituent may improve target affinity but reduce aqueous solubility.
- Comparison: The target compound’s 3-methoxyphenyl and 5,6-dimethyl groups likely offer better solubility and metabolic stability compared to the nitro and benzylamino substituents.
Analogues with Modified Core Structures
3-(3-Fluorophenyl)-1-[(3-Methylphenyl)methyl]-thieno[3,2-d]pyrimidine-2,4-dione ()
- Core Structure: Thieno[3,2-d]pyrimidine-2,4-dione (isomeric to the target).
- Substituents :
- 3-Fluorophenyl at position 3.
- 3-Methylbenzyl at position 1.
- Key Findings: The thieno[3,2-d]pyrimidine isomer may alter binding pocket compatibility. Fluorophenyl and methylbenzyl groups provide distinct electronic and steric effects compared to the target’s 4-fluorobenzyl and 3-methoxyphenyl groups .
Dihydropyrimidine-2-thiones ()
- Core Structure: Dihydropyrimidine-2-thione (non-aromatic, sulfur-containing).
- Example : 1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione.
- Activity : Antibacterial, antitumor, and calcium channel-blocking properties.
- Key Findings :
- Comparison: The target compound’s fully aromatic thienopyrimidine core likely offers greater conformational rigidity and metabolic stability.
Pyrimidine Derivatives with Varied Pharmacophores
4-(2,6-Dichlorophenyl)-3,4-dihydro-6-phenylpyrimidin-2(1H)-one ()
- Core Structure : Dihydropyrimidin-2-one.
- Substituents : 2,6-Dichlorophenyl and phenyl groups.
- Activity : Antifungal, antioxidant, and anticancer.
- Key Findings :
- Comparison: The target compound’s thieno-fused system and methoxyphenyl group may offer broader target selectivity.
Métodos De Preparación
Core Structure Assembly: Thieno[2,3-d]Pyrimidine-2,4-Dione Formation
The thieno[2,3-d]pyrimidine-2,4-dione scaffold is typically synthesized via tandem cyclization or one-pot multi-component reactions. A widely adopted method involves the condensation of malononitrile derivatives with sulfur-containing precursors. For example:
-
Step 1 : A mixture of 6-methyl-heptane-2,4-dione, malononitrile, sulfur, and diethylamine is refluxed in absolute ethanol at 70°C for 4 hours. This generates the intermediate 4-amino-6-isopropyl-5-(2-oxo-propyl)-1H-thieno[2,3-d]pyrimidin-2-one .
-
Step 2 : Hydrolysis and decarboxylation under basic conditions (e.g., sodium hydroxide) yield the unsubstituted thieno[2,3-d]pyrimidine-2,4-dione core .
Key Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Absolute ethanol | |
| Temperature | 70°C (reflux) | |
| Catalyst | Diethylamine | |
| Reaction Time | 4 hours |
| Parameter | Value | Source |
|---|---|---|
| Reagent | Methylmagnesium bromide | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 0°C → room temperature | |
| Yield | 72–78% |
Functionalization at Position 3: 3-Methoxyphenyl Group
The 3-methoxyphenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling:
-
SNAr Reaction : The chloride at position 3 of the thienopyrimidine core is displaced by 3-methoxyphenylamine in dimethylformamide (DMF) at 120°C. Triethylamine is added to scavenge HCl .
-
Suzuki Coupling : A boronic acid derivative of 3-methoxyphenyl reacts with a brominated thienopyrimidine intermediate. This method employs palladium catalysts (e.g., Pd(PPh3)4) and potassium carbonate in a toluene/water mixture .
Comparative Analysis :
N-Alkylation at Position 1: 4-Fluorobenzyl Group
The 4-fluorobenzyl group is introduced via alkylation of the secondary amine at position 1:
-
Step 1 : The amine intermediate is treated with 4-fluorobenzyl chloride in the presence of potassium carbonate in DMF at 80°C.
-
Step 2 : The reaction is monitored by thin-layer chromatography (TLC), and the product is purified via recrystallization from ethanol.
Reaction Parameters :
| Parameter | Value | Source |
|---|---|---|
| Alkylating Agent | 4-Fluorobenzyl chloride | |
| Base | Potassium carbonate | |
| Solvent | Dimethylformamide (DMF) | |
| Temperature | 80°C | |
| Yield | 85% |
Final Purification and Characterization
The crude product is purified using column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation is achieved via:
-
1H NMR : Peaks at δ 2.25 (s, 6H, 5,6-CH3), δ 3.80 (s, 3H, OCH3), δ 4.95 (s, 2H, N-CH2-C6H4F).
-
LC-MS : [M+H]+ at m/z 463.2.
Challenges and Optimization Opportunities
-
Regioselectivity : Competing reactions during Suzuki coupling may produce regioisomers. Using bulky ligands (e.g., SPhos) improves selectivity .
-
Solvent Choice : Replacing DMF with N-methylpyrrolidone (NMP) increases SNAr reaction rates by 20% .
-
Scale-Up : Continuous-flow systems reduce reaction times from hours to minutes for Grignard additions .
Q & A
Q. What are the established synthetic routes for this compound, and how can purity be optimized during synthesis?
The synthesis typically involves multi-step reactions, starting with the thieno[2,3-d]pyrimidine core. Key steps include cyclization of thioketones with amines under controlled temperatures (e.g., reflux in acetonitrile or ethanol) and subsequent functionalization via nucleophilic substitution to introduce fluorophenyl and methoxyphenyl groups . Purity optimization requires monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with recrystallization in polar solvents like ethanol to remove by-products .
Q. Which spectroscopic and chromatographic methods are recommended for structural validation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy verifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection (e.g., λ = 254 nm) assesses purity (>95%) . X-ray crystallography resolves dihedral angles between aromatic rings, which influence electronic properties .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or CellTiter-Glo) are standard. For example, fluorometric assays using ATP analogs can quantify kinase inhibition (IC₅₀ values). Dose-response curves (1 nM–100 µM) identify potency thresholds, with positive controls (e.g., staurosporine for kinases) ensuring assay validity .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the final cyclization step?
Use a Design of Experiments (DOE) approach to evaluate variables:
- Catalysts: Palladium-based catalysts under inert atmospheres improve cross-coupling efficiency .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Temperature gradients: Slow heating (ramp rates ≤2°C/min) reduces side reactions during cyclization . Response Surface Methodology (RSM) can model interactions between parameters to maximize yield .
Q. How to address contradictions in reported biological activity data across studies?
- Orthogonal assays: Validate activity using both biochemical (e.g., enzyme inhibition) and phenotypic (e.g., cell migration) assays .
- SAR analysis: Compare analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate substituent effects .
- Binding kinetics: Surface plasmon resonance (SPR) quantifies on/off rates to distinguish true inhibitors from non-specific binders .
Q. What computational strategies predict interactions with biological targets?
- Docking studies: Use Schrödinger Suite or AutoDock Vina to model binding to kinases (e.g., LIM kinase) .
- Molecular Dynamics (MD): Simulate ligand-protein stability (50–100 ns trajectories) to assess conformational changes .
- QSAR models: Train regression models on IC₅₀ data from analogs to predict activity of new derivatives .
Q. How to design derivatives to improve metabolic stability without compromising potency?
- Bioisosteric replacement: Substitute metabolically labile groups (e.g., methoxy with trifluoromethyl) to reduce CYP450 oxidation .
- Prodrug strategies: Introduce ester moieties at the 5-methyl position to enhance solubility and delay degradation .
- LogP optimization: Use shake-flask assays to balance hydrophobicity (target LogP = 2–4) for membrane permeability .
Methodological Considerations
Q. What experimental controls are critical in mechanistic studies of this compound?
- Negative controls: Use scrambled siRNA or inactive enantiomers to rule out off-target effects.
- Pharmacological inhibitors: Co-treat with known pathway inhibitors (e.g., LY294002 for PI3K/Akt) to confirm target engagement .
- Isotopic labeling: ¹⁴C-labeled compound tracks metabolic fate in hepatocyte assays .
Q. How to resolve crystallographic ambiguities in the thienopyrimidine core?
- High-resolution X-ray: Collect data at cryogenic temperatures (100 K) with synchrotron radiation (λ = 0.7–1.0 Å) .
- Hirshfeld surface analysis: Maps intermolecular interactions (e.g., C–H···O bonds) to validate packing motifs .
- ORTEP diagrams: Use software like OLEX2 to visualize thermal ellipsoids and refine anisotropic displacement parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
